2-Indanone 2-Indanone 2-Indanone undergoes TiCl4-Mg mediated coupling with CHBr3 to yield dibromomethyl carbinol. It reacts with 5,5-dimethyl-3-pyrazolidinone to yield 5,5-dimethyl-2-(1H-indenyl-2)-3-pyrazolidinone. 2-Indanone on photolysis by 266-nm one-photon excitation yields o-xylylene.
Indan-2-one is an indanone with an oxo substituent at position 2. It is a metabolite of indane. It has a role as a xenobiotic metabolite.
Brand Name: Vulcanchem
CAS No.: 615-13-4
VCID: VC20895101
InChI: InChI=1S/C9H8O/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4H,5-6H2
SMILES: C1C(=O)CC2=CC=CC=C21
Molecular Formula: C9H8O
Molecular Weight: 132.16 g/mol

2-Indanone

CAS No.: 615-13-4

Cat. No.: VC20895101

Molecular Formula: C9H8O

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

2-Indanone - 615-13-4

Specification

Description 2-Indanone undergoes TiCl4-Mg mediated coupling with CHBr3 to yield dibromomethyl carbinol. It reacts with 5,5-dimethyl-3-pyrazolidinone to yield 5,5-dimethyl-2-(1H-indenyl-2)-3-pyrazolidinone. 2-Indanone on photolysis by 266-nm one-photon excitation yields o-xylylene.
Indan-2-one is an indanone with an oxo substituent at position 2. It is a metabolite of indane. It has a role as a xenobiotic metabolite.
CAS No. 615-13-4
Molecular Formula C9H8O
Molecular Weight 132.16 g/mol
IUPAC Name 1,3-dihydroinden-2-one
Standard InChI InChI=1S/C9H8O/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4H,5-6H2
Standard InChI Key UMJJFEIKYGFCAT-UHFFFAOYSA-N
SMILES C1C(=O)CC2=CC=CC=C21
Canonical SMILES C1C(=O)CC2=CC=CC=C21
Melting Point 59.0 °C

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